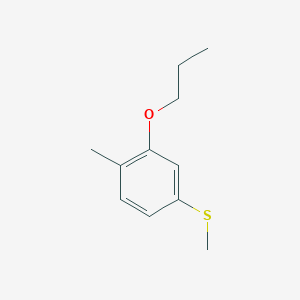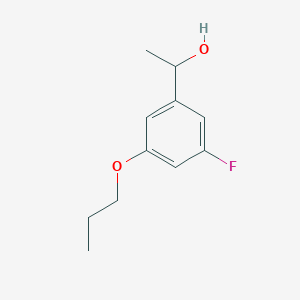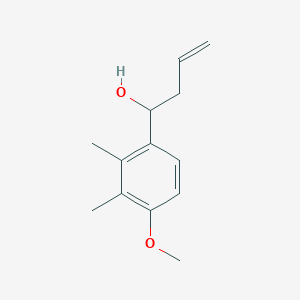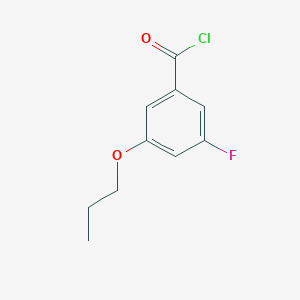
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one is a chemical compound with the molecular formula C14H18F2O2. It is characterized by the presence of difluoro and isopentyloxy groups attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and isopentyl bromide.
Reaction Conditions: The first step involves the alkylation of 3,4-difluorophenol with isopentyl bromide in the presence of a base such as potassium carbonate to form 3,4-difluoro-5-(isopentyloxy)phenol.
Formation of Propanone Moiety: The next step involves the reaction of 3,4-difluoro-5-(isopentyloxy)phenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Analyse Des Réactions Chimiques
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux, and catalysts or bases to facilitate the reactions .
Applications De Recherche Scientifique
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoro and isopentyloxy groups contribute to its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3,4-Difluorophenyl)propan-1-one: Lacks the isopentyloxy group, resulting in different chemical and biological properties.
1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one: Contains a methoxy group instead of an isopentyloxy group, leading to variations in reactivity and applications.
1-(3,4-Difluoro-5-(tert-butoxy)phenyl)propan-1-one: The presence of a tert-butoxy group affects its steric and electronic properties compared to the isopentyloxy derivative.
Propriétés
IUPAC Name |
1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O2/c1-4-12(17)10-7-11(15)14(16)13(8-10)18-6-5-9(2)3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGZZVFBTVNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)F)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990983.png)











